N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide
Description
This compound belongs to the indeno[1,2-c]pyrazole-acetamide family, characterized by a fused indene-pyrazole core substituted with a 4-methoxyphenyl group at position 3 and an acetamide moiety at position 3.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-10(23)20-14-5-3-4-13-15(14)19(24)16-17(21-22-18(13)16)11-6-8-12(25-2)9-7-11/h3-9H,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFNPNRXKNYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound shares a 2,4-dihydro-4-oxoindeno[1,2-c]pyrazole backbone with modifications at positions 3 and 4. Below is a comparative analysis of its analogs:
Key Structural and Functional Differences
Core Heterocycle: The indenopyrazole core (target compound and Analogs 1–3) is associated with kinase inhibition (e.g., CDKs) due to its planar, aromatic structure enabling ATP-binding pocket interactions . Thiadiazole analogs (Analogs 4–5) exhibit divergent activities (e.g., anticonvulsant, adenosine antagonism) owing to their smaller, sulfur-containing rings, which enhance membrane permeability and receptor binding .
Substituent Effects: 4-Methoxyphenyl Group: Present in the target compound and Analog 5, this substituent enhances binding to hydrophobic pockets in enzymes/receptors. For example, in Analog 5, it boosts adenosine A3 receptor selectivity . Acetamide vs. Urea: The acetamide group (target compound, Analogs 1, 4–5) is critical for hydrogen bonding, while urea derivatives (Analogs 2–3) introduce additional hydrogen-bond donors/acceptors, improving potency against CDKs .
Pharmacological Profiles: Kinase Inhibition: Analogs 1–3 target CDKs, with RGB-286638 (Analog 3) showing broad-spectrum activity (IC50 < 50 nM). The target compound’s 4-methoxyphenyl group may similarly enhance kinase affinity but requires validation . Receptor Antagonism: Analog 5’s thiadiazole-acetamide scaffold achieves sub-nanomolar Ki values at adenosine A3 receptors, suggesting that the target compound’s indenopyrazole core could be repurposed for receptor modulation with structural optimization .
Biological Activity
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step reactions involving starting materials such as 4-methoxyphenyl derivatives and acetamide. Structural elucidation is typically performed using techniques like IR spectroscopy, NMR (both and ), and X-ray crystallography, which confirm the integrity of the compound's structure and its functional groups.
Table 1: Summary of Characterization Techniques
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups |
| NMR | Determines hydrogen environments |
| NMR | Analyzes carbon skeleton |
| X-ray Crystallography | Confirms three-dimensional structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyrazole moiety demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies highlight the anticancer potential of pyrazole derivatives. For example, a compound with a similar scaffold exhibited cytotoxic effects on cancer cell lines through apoptosis induction. This effect is often attributed to the compound's ability to interfere with cell cycle regulation and promote programmed cell death.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | , |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives including this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for its anticancer effects. Further investigations revealed alterations in gene expression related to apoptosis and cell cycle regulation.
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide? A: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the indeno[1,2-c]pyrazole core via cyclocondensation of substituted hydrazines with carbonyl precursors under reflux conditions in ethanol or DMF.
- Step 2: Acetamide introduction via nucleophilic substitution or acylation reactions using acetyl chloride in the presence of a base (e.g., triethylamine).
- Purification: Column chromatography or recrystallization from ethanol/DCM mixtures ensures purity .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Key optimizations include:
- Temperature control: Lowering reaction temperatures during sensitive steps (e.g., acylation) to reduce side-product formation.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes decomposition.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
Basic Characterization
Q: Which spectroscopic methods are essential for confirming structural integrity? A: Core techniques include:
- ¹H/¹³C NMR: To verify substituent positions and aromatic proton environments.
- IR spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced Characterization
Q: How can researchers resolve overlapping NMR signals in complex regions (e.g., aromatic protons)? A: Strategies include:
- 2D NMR (COSY, HSQC): Assigns coupled protons and correlates carbons with protons.
- Variable-temperature NMR: Reduces signal broadening caused by conformational exchange.
- X-ray crystallography: Provides definitive 3D structural confirmation for crystalline derivatives .
Biological Activity Screening
Q: What initial assays are recommended for evaluating biological potential? A: Prioritize:
- Enzyme inhibition assays: Target kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric substrates.
- Antimicrobial screening: Broth microdilution against Gram-positive/negative bacteria and fungi.
- Cytotoxicity testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Bioactivity
Q: How to design target-specific assays for mechanistic studies? A: Methodologies include:
- Surface plasmon resonance (SPR): Quantifies binding affinity to purified enzymes (e.g., topoisomerase II).
- Molecular docking-guided assays: Prioritize targets based on computational binding predictions.
- Gene expression profiling: RNA-seq to identify downstream pathways affected by the compound .
Computational Modeling
Q: What computational approaches predict binding modes and stability? A: Use:
- Molecular docking (AutoDock/Vina): Screens interactions with active sites of target proteins.
- MD simulations (GROMACS): Assesses ligand-protein complex stability over 100+ ns trajectories.
- DFT calculations: Evaluates electronic properties and reactive sites for SAR optimization .
Stability Studies
Q: What factors influence the compound’s stability in solution? A: Critical factors:
- pH: Neutral to slightly acidic conditions (pH 5–7) prevent hydrolysis of the acetamide group.
- Light sensitivity: Store in amber vials to avoid photodegradation of the indenopyrazole core.
- Temperature: Long-term storage at –20°C in anhydrous DMSO preserves integrity .
Structure-Activity Relationship (SAR)
Q: How does modifying the methoxyphenyl or acetamide group affect bioactivity? A: Comparative SAR strategies:
- Methoxyphenyl replacement: Substitute with halogens (e.g., Cl) to enhance lipophilicity and membrane permeability.
- Acetamide modification: Replace with sulfonamide for improved hydrogen-bonding with enzyme targets.
- Analog synthesis: Compare activity of derivatives against parent compound in standardized assays .
Data Contradiction Analysis
Q: How to resolve conflicting bioactivity results between studies? A: Address discrepancies by:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).
- Orthogonal validation: Confirm results with alternate methods (e.g., Western blotting after enzyme assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
